molecular formula C18H18N2O2S B11034094 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11034094
M. Wt: 326.4 g/mol
InChI Key: REBXLCXXRHLCHK-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide is a synthetic organic compound featuring a benzazepine core fused with a sulfanyl-acetamide scaffold. The sulfanyl (-S-) linker connects the benzazepine ring to an N-phenylacetamide group, which is commonly associated with bioactivity in medicinal chemistry due to its structural mimicry of peptide bonds.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H18N2O2S/c21-17(19-14-7-2-1-3-8-14)12-23-16-11-10-13-6-4-5-9-15(13)20-18(16)22/h1-9,16H,10-12H2,(H,19,21)(H,20,22)

InChI Key

REBXLCXXRHLCHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like NaI in acetone.

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Reduced benzazepine derivatives.

    Substitution: Various substituted benzazepine derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the sulfanyl group can participate in thiol-disulfide exchange reactions, potentially affecting protein function . The benzazepine core may interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

2-(1H-Indol-3-yl)-N-phenylacetamide ()

  • Core Structure : Replaces the benzazepine ring with an indole moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring).
  • Functional Groups : Lacks the hydroxyl group and sulfanyl linker present in the target compound.
  • Key Difference : The indole’s planar structure may enhance π-π stacking interactions, whereas the benzazepine’s seven-membered ring introduces conformational flexibility.

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide ()

  • Core Structure : Features a pyrimidine ring (six-membered, two nitrogen atoms) instead of benzazepine.
  • Functional Groups : Includes a 4-chlorophenyl group and a sulfanyl-acetamide linker.
  • Conformational Stability : Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a folded conformation. The dihedral angle between pyrimidine and phenyl rings (42.25°) is smaller than in analogues (e.g., 59.70° in ARARUI), influencing spatial orientation .
  • Key Difference : The pyrimidine’s electron-deficient nature may enhance interactions with enzymatic active sites compared to benzazepine’s electron-rich aromatic system.

2-[(5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide ()

  • Core Structure : Utilizes a 1,2,4-triazole ring (five-membered, three nitrogen atoms) in place of benzazepine.
  • Functional Groups : Contains lipophilic cyclohexyl and ethyl substituents.
  • Key Difference : The triazole’s rigidity and nitrogen-rich structure may favor metal coordination or kinase inhibition, divergent from benzazepine’s pharmacological profile.

Hydrogen Bonding and Conformational Analysis ()

The target compound’s hydroxyl group and sulfanyl linker enable hydrogen-bonding interactions absent in non-hydroxylated analogues. For example:

  • Intramolecular Hydrogen Bonding : Stabilizes folded conformations, as seen in pyrimidine-based analogues (N–H⋯N bonds) .
  • Dihedral Angles : The benzazepine ring’s larger size may reduce steric hindrance compared to pyrimidine or triazole systems, allowing broader rotational freedom.

Pharmacological Implications

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to lipophilic analogues (e.g., cyclohexyl-substituted triazole in ).
  • Target Selectivity : Benzazepine derivatives are historically associated with central nervous system (CNS) targets (e.g., dopamine receptors), whereas pyrimidine/triazole analogues may favor antiviral or anticancer applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Benzazepine Not provided -OH, -S- linker Potential CNS activity
2-(1H-Indol-3-yl)-N-phenylacetamide Indole ~265.31 None α-Amylase inhibition
N-(4-Chlorophenyl)-pyrimidine analogue Pyrimidine ~336.80 -Cl, -NH₂, -S- linker Folded conformation
Triazole analogue () 1,2,4-Triazole 344.47 Cyclohexyl, -S- linker High lipophilicity

Table 2: Conformational Parameters ()

Compound Dihedral Angle (Pyrimidine/Phenyl) Hydrogen Bonding
N-(4-Chlorophenyl)-pyrimidine analogue 42.25° Intramolecular N–H⋯N
ARARUI (analogue) 59.70° Similar bonding, less folding

Biological Activity

The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N3O3S
  • Molecular Weight : 423.53 g/mol
  • CAS Number : 1010870-24-2

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of phenylacetamide derivatives, including compounds similar to 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide. These compounds were screened against various pathogens, demonstrating significant activity with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 µg/mL .

CompoundMIC (µg/mL)Target Pathogen
Compound A0.64Staphylococcus aureus
Compound B5.65Escherichia coli

Cholinesterase Inhibition

Another notable aspect of this compound is its potential as a cholinesterase inhibitor. Compounds in this class have shown mixed inhibition patterns against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values for AChE ranging from 33.1 to 85.8 µM, indicating moderate inhibition . This suggests that derivatives of the compound could be explored for neuroprotective applications, particularly in Alzheimer's disease.

The mechanisms underlying the biological activities of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide are multifaceted:

  • Antibacterial Mechanism : The compound likely targets bacterial DNA topoisomerases, which are crucial for DNA replication and transcription.
  • Cholinesterase Inhibition : The inhibition of AChE and BuChE suggests potential applications in treating cognitive disorders by enhancing cholinergic neurotransmission.

Case Studies

A study published in PMC evaluated a series of phenylacetamide derivatives for their antibacterial properties and found that certain modifications significantly enhanced activity against resistant strains . Another investigation into cholinesterase inhibitors demonstrated that structural modifications could lead to improved selectivity and potency against AChE compared to BuChE .

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